![molecular formula C17H14F2N2O3S2 B7453756 N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide](/img/structure/B7453756.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide, also known as BAY-678, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound has been the subject of extensive research due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Mécanisme D'action
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide inhibits the activity of CDK9, CDK7, and CDK12 by binding to the ATP-binding site of these enzymes. This prevents the enzymes from phosphorylating their target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide has been shown to have a potent inhibitory effect on cancer cell growth and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide is its potent inhibitory effect on cancer cell growth and proliferation. Additionally, it has a low toxicity profile, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide is its relatively complex synthesis method, which may limit its availability for use in lab experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide. One possible direction is to further investigate its potential applications in cancer treatment, including its efficacy in combination with other cancer therapeutics. Another potential direction is to investigate its potential applications in other disease areas, such as inflammatory disorders. Additionally, further research may be needed to optimize the synthesis method for N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide, in order to make it more widely available for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with ethylene oxide to form N-(2-hydroxyethyl)-2-aminobenzothiazole. This compound is then reacted with 4-(difluoromethylsulfonyl)benzoyl chloride to yield the final product, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including CDK9, CDK7, and CDK12. Inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S2/c18-17(19)26(23,24)12-7-5-11(6-8-12)16(22)20-10-9-15-21-13-3-1-2-4-14(13)25-15/h1-8,17H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUQPQLSCXOYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.